molecular formula C24H23N3O2 B15135308 ZL-12A probe

ZL-12A probe

Cat. No.: B15135308
M. Wt: 385.5 g/mol
InChI Key: MYXSQZUOVQVGCH-FQEVSTJZSA-N
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Description

The compound ZL-12A probe is a stereoprobe that promotes the degradation of the transcription factor IIH (TFIIH) helicase excision repair cross-complementation group 3 (ERCC3). It achieves this by covalently modifying the cysteine residue at position 342 (C342) of ERCC3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZL-12A probe involves multiple steps, starting with the preparation of the core spirocycle acrylamide structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

ZL-12A probe primarily undergoes covalent modification reactions. The key reaction it participates in is the covalent modification of the cysteine residue at position 342 of ERCC3 .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with ERCC3 is the covalently modified ERCC3 protein, which leads to its degradation .

Scientific Research Applications

ZL-12A probe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ZL-12A probe involves the covalent modification of the cysteine residue at position 342 of ERCC3. This modification leads to the degradation of ERCC3, a component of the TFIIH complex involved in DNA repair and transcription. By degrading ERCC3, this compound disrupts the function of the TFIIH complex, providing insights into the role of this protein in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZL-12A probe is unique due to its specific covalent modification of the cysteine residue at position 342 of ERCC3, leading to targeted degradation. This specificity and mechanism of action distinguish it from other ERCC3 inhibitors and similar compounds .

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one

InChI

InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1

InChI Key

MYXSQZUOVQVGCH-FQEVSTJZSA-N

Isomeric SMILES

C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5

Canonical SMILES

C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5

Origin of Product

United States

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